molecular formula C8H13N3O B11916870 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol

2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol

Cat. No.: B11916870
M. Wt: 167.21 g/mol
InChI Key: QRXJMOHGAWWSAD-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol (CAS# 884535-19-7) is a pyrazolo-pyridine derivative with the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol . Its structure comprises a bicyclic pyrazolo-pyridine core substituted with a hydroxyethyl group at the 2-position (Figure 1). The compound is often utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors or GPCR-targeting agents. Its hydrochloride salt form (CAS# 884535-07-3) is also commercially available .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol

InChI

InChI=1S/C8H13N3O/c12-4-3-11-6-7-5-9-2-1-8(7)10-11/h6,9,12H,1-5H2

InChI Key

QRXJMOHGAWWSAD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN(N=C21)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. Subsequent reactions, such as Suzuki cross-couplings with various boronic acids and alkylation reactions, lead to the formation of the desired pyrazolo[4,3-c]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification processes are streamlined to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Scientific Research Applications

2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions lead to the induction of cell death and antiproliferative effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol 2-hydroxyethyl C₈H₁₃N₃O 167.21 Intermediate for kinase inhibitors
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride 2-methyl C₇H₁₂Cl₂N₃ 223.10 Precursor for anticonvulsant research
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine 3-(4-fluorophenyl) C₁₂H₁₂FN₃ 217.24 Potential CNS-targeting agent
4-(4-Chlorophenyl)-2-(5-ethyl-7-(4-methoxybenzylidene)... Complex thiazole-pyrazolo-pyridine hybrid C₂₈H₂₄ClN₃O₂S 502.03 Antineoplastic activity (IC₅₀ < cisplatin)
2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol 3-hydroxy, 2-(1-methylpiperidin-4-yl) C₁₃H₂₀N₄O 236.31 Investigational neuroactive compound

Key Observations :

  • Substituent Diversity: The ethanol derivative’s hydroxyethyl group enhances hydrophilicity compared to methyl or aryl-substituted analogs (e.g., 2-methyl or 4-fluorophenyl derivatives) .
  • Biological Relevance: Thiazole hybrids (e.g., compound in ) exhibit marked antineoplastic activity, while the ethanol derivative’s role is primarily as a synthetic precursor .
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility for in vivo applications compared to free bases.

Biological Activity

2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol is a compound belonging to the pyrazolo[4,3-c]pyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure

The compound's structure can be represented as follows:

C10H14N2O\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}

This structure features a tetrahydro-pyrazolo ring system, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Antitumor Properties : Certain compounds have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

The mechanism by which 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol exerts its effects is not fully elucidated but appears to involve:

  • Inhibition of Enzymatic Activity : Interaction with specific enzymes that play roles in cellular signaling pathways.
  • Receptor Modulation : Potential binding to various receptors involved in neurotransmission and cellular growth.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazolo[4,3-c]pyridine derivatives. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria.

CompoundActivity (MIC μg/mL)Target Organism
Derivative A32Staphylococcus aureus
Derivative B16Escherichia coli

Antitumor Effects

In vitro studies have shown that 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol has cytotoxic effects on various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Case Studies

  • Neuroprotective Study : A case study investigated the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease. The results suggested significant improvements in cognitive function and reduced amyloid plaque formation.
  • Cardiovascular Research : Another study focused on the potential antiarrhythmic properties of pyrazolo[4,3-c]pyridine derivatives. It was found that these compounds could modulate potassium channels involved in cardiac rhythm regulation.

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